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molecular formula C11H10N2O2 B8334239 6-Ethylcinnolin-3-yl carboxylic acid

6-Ethylcinnolin-3-yl carboxylic acid

Cat. No. B8334239
M. Wt: 202.21 g/mol
InChI Key: GVZLMHNNWAWJQF-UHFFFAOYSA-N
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Patent
US04027023

Procedure details

N-Sodium hydroxide (10 ml.) was added to a stirred solution of ethyl 6-ethylcinnolin-3-yl carboxylate (2.3 g.) in ethanol (10 ml.). The mixture was stirred at room temperature overnight. It was then evaporated under reduced pressure to approximately half-volume, diluted with water (20 ml.), and the mixture filtered. The filtrate was cooled to 0°-5° C., and acidified to pH 2 with concentrated hydrochloric acid. The resulting precipitate was filtered off, washed with water, and dried in vacuo. The solid was crystallised from a mixture of ethyl acetate and petroleum ether (b.p. 40°-60° C.) to give 6-ethylcinnolin-3-yl carboxylic acid, m.p. 176°-8° C. (decomposition).
[Compound]
Name
N-Sodium hydroxide
Quantity
10 mL
Type
reactant
Reaction Step One
Name
ethyl 6-ethylcinnolin-3-yl carboxylate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[N:8][C:7]([C:13]([O:15]CC)=[O:14])=[CH:6]2)[CH3:2]>C(O)C>[CH2:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[N:8][C:7]([C:13]([OH:15])=[O:14])=[CH:6]2)[CH3:2]

Inputs

Step One
Name
N-Sodium hydroxide
Quantity
10 mL
Type
reactant
Smiles
Name
ethyl 6-ethylcinnolin-3-yl carboxylate
Quantity
2.3 g
Type
reactant
Smiles
C(C)C=1C=C2C=C(N=NC2=CC1)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was then evaporated under reduced pressure to approximately half-volume
ADDITION
Type
ADDITION
Details
diluted with water (20 ml.)
FILTRATION
Type
FILTRATION
Details
the mixture filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to 0°-5° C.
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The solid was crystallised from a mixture of ethyl acetate and petroleum ether (b.p. 40°-60° C.)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C=1C=C2C=C(N=NC2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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